molecular formula C48H78N14O8 B10848475 EtBut-RYYRIK-NH2

EtBut-RYYRIK-NH2

Cat. No.: B10848475
M. Wt: 979.2 g/mol
InChI Key: ZOGNSEAXOALIEC-ICJZXESVSA-N
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Description

EtBut-RYYRIK-NH2 is a synthetic peptide that has been studied for its potential biological activities, particularly as an antagonist for the nociceptin receptor (NOP receptor). This compound is a modified version of the hexapeptide Ac-RYYRIK-NH2, which has shown significant activity in various biological assays .

Preparation Methods

The synthesis of EtBut-RYYRIK-NH2 typically involves solid-phase peptide synthesis using the Fmoc-strategy. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions are carefully controlled to ensure the correct sequence and structure of the peptide . Industrial production methods for such peptides often involve automated peptide synthesizers, which can handle the repetitive and precise nature of peptide bond formation.

Chemical Reactions Analysis

EtBut-RYYRIK-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids within the peptide, potentially altering its biological activity.

    Reduction: This reaction can be used to reduce disulfide bonds within the peptide, affecting its tertiary structure.

    Substitution: Specific amino acid residues within the peptide can be substituted with other residues to study the structure-activity relationship.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions . The major products formed from these reactions depend on the specific modifications made to the peptide structure.

Scientific Research Applications

Mechanism of Action

EtBut-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor (NOP receptor), a G-protein coupled receptor. Upon binding, it causes a conformational change in the receptor, triggering signaling pathways that involve guanine nucleotide-binding proteins (G proteins). This signaling can lead to the inhibition of adenylate cyclase activity and calcium channel activity, ultimately modulating the perception of pain and other biological functions .

Comparison with Similar Compounds

EtBut-RYYRIK-NH2 is unique among similar peptides due to its specific modifications, which enhance its binding affinity and selectivity for the nociceptin receptor. Similar compounds include:

This compound stands out due to its specific modifications, which have been shown to significantly impact its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C48H78N14O8

Molecular Weight

979.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(2-ethylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide

InChI

InChI=1S/C48H78N14O8/c1-5-29(4)39(46(70)57-34(40(50)64)17-11-12-24-49)62-43(67)36(19-14-26-56-48(53)54)59-44(68)38(28-31-20-22-33(63)23-21-31)61-45(69)37(27-30-15-9-8-10-16-30)60-42(66)35(18-13-25-55-47(51)52)58-41(65)32(6-2)7-3/h8-10,15-16,20-23,29,32,34-39,63H,5-7,11-14,17-19,24-28,49H2,1-4H3,(H2,50,64)(H,57,70)(H,58,65)(H,59,68)(H,60,66)(H,61,69)(H,62,67)(H4,51,52,55)(H4,53,54,56)/t29-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

ZOGNSEAXOALIEC-ICJZXESVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C(CC)CC

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC)CC

Origin of Product

United States

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